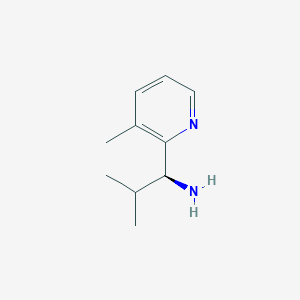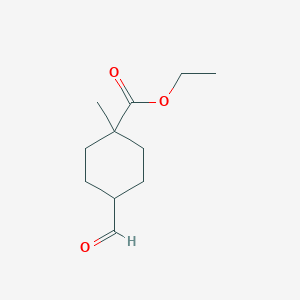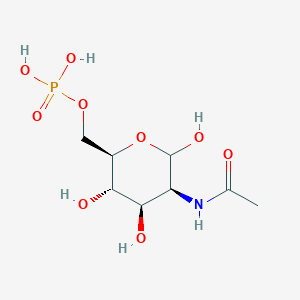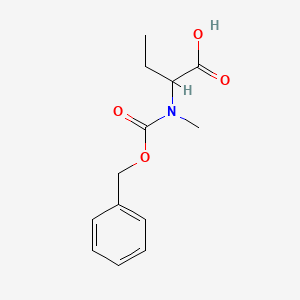![molecular formula C9H9BrN2 B13028405 3-bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13028405.png)
3-bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyrrole ring fused to a pyridine ring, with bromine and methyl groups attached at specific positions. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Major Products:
Substitution Reactions: Products include 3-azido-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine or 3-thio-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine.
Oxidation Reactions: Products include this compound-2-carboxylic acid.
Reduction Reactions: Products include 3-bromo-1,4-dimethyl-1,2-dihydro-1H-pyrrolo[2,3-b]pyridine.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives that are explored for their chemical properties.
Biology and Medicine: This compound has shown potential as a scaffold for designing inhibitors of specific enzymes and receptors. For instance, derivatives of pyrrolopyridine have been investigated for their inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression .
Industry: In the pharmaceutical industry, this compound is utilized in the development of new therapeutic agents. Its derivatives are explored for their potential to treat various diseases, including cancer and inflammatory disorders.
Mecanismo De Acción
The mechanism of action of 3-bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine and its derivatives often involves the inhibition of specific molecular targets. For example, compounds targeting FGFRs bind to the receptor’s kinase domain, preventing its activation and subsequent signaling pathways that promote cell proliferation and survival . This inhibition can lead to reduced tumor growth and metastasis in cancer models.
Comparación Con Compuestos Similares
3-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the methyl groups, which can influence its reactivity and biological activity.
4-Bromo-1H-pyrrolo[2,3-b]pyridine:
4-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine: A structural isomer with different substitution patterns, leading to varied biological activities.
Uniqueness: 3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards certain biological targets. The presence of both bromine and methyl groups provides a versatile platform for further chemical modifications and optimization in drug discovery.
Propiedades
Fórmula molecular |
C9H9BrN2 |
|---|---|
Peso molecular |
225.08 g/mol |
Nombre IUPAC |
3-bromo-1,4-dimethylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-4-11-9-8(6)7(10)5-12(9)2/h3-5H,1-2H3 |
Clave InChI |
OSIIAFHNLOKSCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CN(C2=NC=C1)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





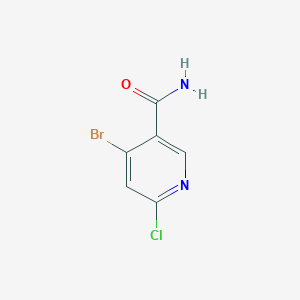
![Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13028345.png)
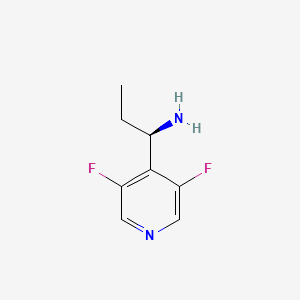
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B13028359.png)

